2-Methylalanine-d6 Hydrochloride
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Overview
Description
2-Methylalanine-d6 Hydrochloride is a labeled alanine derivative with the molecular formula C4H4D6ClNO2 and a molecular weight of 145.62 g/mol . This compound is primarily used in research settings, particularly in proteomics and stable isotope labeling studies.
Preparation Methods
The synthesis of 2-Methylalanine-d6 Hydrochloride involves several steps. One method includes condensing 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride
Chemical Reactions Analysis
2-Methylalanine-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methylalanine-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Researchers use it to investigate metabolic pathways and protein synthesis.
Medicine: It aids in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methylalanine-d6 Hydrochloride involves its incorporation into metabolic pathways as a labeled analog of alanine. This allows researchers to trace and study the compound’s interactions and transformations within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
2-Methylalanine-d6 Hydrochloride can be compared with other similar compounds, such as:
2-Methylalanine: The non-deuterated form of the compound.
2,2-Dimethylglycine: Another derivative of alanine with similar properties.
2-Amino-2-methylpropanoic acid: A structurally related compound with different labeling.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways .
Properties
Molecular Formula |
C4H10ClNO2 |
---|---|
Molecular Weight |
145.62 g/mol |
IUPAC Name |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H/i1D3,2D3; |
InChI Key |
QFHPUEPQOHXZSF-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N.Cl |
Canonical SMILES |
CC(C)(C(=O)O)N.Cl |
Origin of Product |
United States |
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